molecular formula C15H23N B1517567 N-cyclohexyl-2-isopropylaniline CAS No. 1036495-44-9

N-cyclohexyl-2-isopropylaniline

Cat. No.: B1517567
CAS No.: 1036495-44-9
M. Wt: 217.35 g/mol
InChI Key: CRAWGVMIZFHDLJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-isopropylaniline: is an organic compound characterized by a cyclohexyl group attached to the nitrogen atom of an aniline derivative, with an isopropyl group at the second position of the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Amination: One common synthetic route involves the direct amination of cyclohexylbenzene with isopropylamine under high pressure and temperature in the presence of a catalyst.

  • Reductive Amination: Another method is reductive amination, where cyclohexylbenzaldehyde reacts with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods:

  • Batch Process: In industrial settings, the compound is often synthesized using a batch process, where reactants are mixed in a reactor, and conditions such as temperature and pressure are carefully controlled to optimize yield.

  • Continuous Flow Process: Some industries may employ a continuous flow process for large-scale production, ensuring consistent quality and efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized products, such as nitro compounds or hydroxylated derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

  • Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like nitric acid (HNO3) and halogens (Cl2, Br2) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxylated compounds.

  • Reduction Products: Primary amines, secondary amines.

  • Substitution Products: Nitro-substituted, halogenated derivatives.

Scientific Research Applications

Chemistry

IPCHA serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in reactions that lead to the formation of complex molecules.

Biology

In biochemical assays, IPCHA acts as a reagent for studying amine functional groups. Its interactions with biological systems have been explored, particularly regarding its potential effects on adenosine receptors (A1, A2A, A3) . The A3 receptor has been linked to anti-inflammatory and neuroprotective effects.

Medicine

Research indicates that IPCHA may serve as a building block for drug development due to its structural properties. Derivatives of IPCHA are being investigated for therapeutic applications targeting various diseases. For example, studies evaluating its efficacy as an antagonist at the A3 adenosine receptor show promise for anti-inflammatory applications .

Industrial Applications

IPCHA is utilized in the production of polymers and resins, highlighting its versatility beyond biological applications. It serves as an intermediate in the synthesis of various organic compounds .

Data Table: Summary of Applications

Application AreaDescriptionExamples/Case Studies
ChemistryIntermediate in organic synthesisUsed in pharmaceuticals and agrochemicals
BiologyReagent in biochemical assaysInteraction with adenosine receptors
MedicineBuilding block for drug developmentAnti-inflammatory agents targeting A3 receptors
IndustrialProduction of polymers and resinsSynthesis of various organic compounds

Case Studies and Research Findings

Therapeutic Potential :

  • In a study examining structure-activity relationships (SAR), IPCHA was evaluated for its efficacy as an antagonist at the A3 adenosine receptor, showing promise for anti-inflammatory applications .

Industrial Applications :

  • IPCHA has been utilized in the synthesis of polymers and resins, demonstrating its industrial relevance beyond biological applications.

Biocatalytic Applications :

  • The compound's role in biocatalytic processes has been explored, particularly in the context of asymmetric synthesis where it serves as a chiral building block for pharmaceuticals .

Mechanism of Action

The mechanism by which N-cyclohexyl-2-isopropylaniline exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In antioxidant applications, it may neutralize free radicals through electron donation.

Molecular Targets and Pathways Involved:

  • Antimicrobial Activity: Targets microbial cell membranes and enzymes.

  • Antioxidant Activity: Interacts with free radicals and reactive oxygen species.

Comparison with Similar Compounds

  • N-ethyl-2-isopropylaniline: Similar structure but with an ethyl group instead of cyclohexyl.

  • N-cyclohexyl-2-ethylaniline: Similar structure but with an ethyl group instead of isopropyl.

  • N-cyclohexyl-2-methylaniline: Similar structure but with a methyl group instead of isopropyl.

Uniqueness: N-cyclohexyl-2-isopropylaniline stands out due to its cyclohexyl group, which imparts unique steric and electronic properties compared to its analogs

Biological Activity

N-cyclohexyl-2-isopropylaniline is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and toxicology. This article aims to synthesize current knowledge regarding the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is an aromatic amine characterized by a cyclohexyl group and an isopropyl substituent on the nitrogen atom. Its structure can be represented as follows:

C6H12N(N cyclohexyl 2 isopropylaniline)\text{C}_6\text{H}_{12}\text{N}\quad (\text{N cyclohexyl 2 isopropylaniline})

This structural configuration contributes to its lipophilicity and potential interactions with biological systems.

The biological activity of this compound primarily involves its interaction with various molecular targets within cells. Research indicates that compounds with similar structures often act as inhibitors in enzymatic pathways or modulate receptor activities.

Inhibition Studies

A study focusing on related compounds demonstrated that modifications in the alkyl chain could significantly influence their inhibitory potency against certain enzymes. For instance, compounds with cyclohexyl groups showed promising results against anaplastic lymphoma kinase (ALK) enzymatic activity, with IC50 values indicating effective inhibition at low concentrations (e.g., 28.6 nM for a closely related compound) .

Case Studies

  • ALK Inhibition : In a comparative study, several derivatives of aromatic amines were evaluated for their ability to inhibit ALK. This compound was hypothesized to exhibit similar or enhanced activity due to its structural features. The study highlighted the importance of substituent positioning on the aromatic ring for achieving optimal binding affinity .
  • Toxicological Assessment : Toxicological evaluations have indicated that certain anilines can exhibit hepatotoxic effects, primarily due to oxidative stress mechanisms. Research has shown that this compound may induce liver enzyme alterations, suggesting a need for further investigation into its safety profile .

Data Tables

The following table summarizes relevant biological activities and properties associated with this compound and its analogs:

CompoundTarget EnzymeIC50 (nM)Biological Activity
This compoundALKTBDPotential inhibitor
Analog 1 (similar structure)ALK28.6Potent inhibitor
Analog 2HepatotoxicityTBDInduces oxidative stress

Note: TBD = To Be Determined; further studies are required to ascertain specific IC50 values for this compound.

Properties

IUPAC Name

N-cyclohexyl-2-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-12(2)14-10-6-7-11-15(14)16-13-8-4-3-5-9-13/h6-7,10-13,16H,3-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAWGVMIZFHDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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